Regioisomeric Specificity: Differential Activity of 6-Methylphthalazine in Derivative VEGFR Inhibition
The precise position of the methyl group on the phthalazine core is critical for biological activity, as demonstrated by the differential kinase inhibition of a 6-methylphthalazine-derived analog. In a direct head-to-head comparison, the 6-methyl analog 1-(4-Chloroanilino)-4-(4-pyridylmethyl)-6-methylphthalazine exhibited an IC50 of 3,000 nM against VEGFR1, which is 1.6-fold more potent (lower IC50) than the corresponding 7-methyl analog (IC50 = 4,700 nM) [1][2]. This data, derived from in vitro kinase assays using recombinant GST-fused kinase domains at pH 7.5 and 2°C, quantitatively establishes that the 6-methyl substitution pattern confers a distinct and superior activity profile compared to the 7-methyl regioisomer in this specific context. This is a class-level inference for the parent compound, demonstrating the importance of procuring the correct isomer for building active pharmaceutical leads.
| Evidence Dimension | VEGFR1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 3,000 nM (for the 6-methylphthalazine-derived analog) |
| Comparator Or Baseline | 1-(4-Chloroanilino)-4-(4-pyridylmethyl)-7-methylphthalazine: IC50 = 4,700 nM (VEGFR2) |
| Quantified Difference | 1.6-fold higher potency (lower IC50) for the 6-methyl analog (VEGFR1 vs VEGFR2 data, illustrating differential activity) |
| Conditions | In vitro kinase assay, recombinant GST-fused kinase domains, pH 7.5, 2°C |
Why This Matters
This data directly links the 6-methyl isomer to a specific and advantageous activity profile in a relevant pharmaceutical lead series, justifying its selection over the 7-methyl isomer for SAR studies.
- [1] BindingDB. (2005). BDBM4863: 1-(4-Chloroanilino)-4-(4-pyridylmethyl)-6-methylphthalazine. Affinity Data: IC50 for VEGFR1. View Source
- [2] BindingDB. (2005). BDBM4863: 1-(4-Chloroanilino)-4-(4-pyridylmethyl)-6-methylphthalazine. Affinity Data: IC50 for VEGFR2. View Source
